1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole
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Overview
Description
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-methylnaphthalen-1-ylmethyl group
Preparation Methods
The synthesis of 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylnaphthalene with pyrrole under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2-methylnaphthalene is reacted with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydrogenated derivatives .
Scientific Research Applications
1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function . Specific pathways involved may include signal transduction and metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole include:
1-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features but lacking the pyrrole ring.
2-Methylnaphthalene: Another naphthalene derivative with a methyl group at a different position, affecting its reactivity and properties.
Naphthalen-1-ylmethyl derivatives: Compounds with various substituents on the naphthalene ring, which can influence their chemical behavior and applications.
The uniqueness of this compound lies in its combination of a naphthalene moiety with a pyrrole ring, providing a versatile scaffold for further functionalization and study .
Properties
CAS No. |
184777-19-3 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]pyrrole |
InChI |
InChI=1S/C16H15N/c1-13-8-9-14-6-2-3-7-15(14)16(13)12-17-10-4-5-11-17/h2-11H,12H2,1H3 |
InChI Key |
XGHQMZWVQWVISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3C=CC=C3 |
Origin of Product |
United States |
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